molecular formula C18H14Br2Cl2N4O4 B3854736 2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

Cat. No.: B3854736
M. Wt: 581.0 g/mol
InChI Key: WSTUVZZUGSXTAF-QVKIOAGYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of bromo and chloro substituents on the phenoxy ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.

    Hydrazone Formation: The acetyl chloride intermediate is then reacted with hydrazine to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is further reacted with an aldehyde or ketone to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, compounds with hydrazone moieties are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide would depend on its specific application. Generally, hydrazone compounds can act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    2-(2-bromo-4-chlorophenoxy)acetyl hydrazine: An intermediate in the synthetic route.

    Hydrazones with different substituents: Compounds with similar hydrazone moieties but different substituents on the phenoxy ring.

Uniqueness

The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide lies in its specific combination of bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to other hydrazone compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2Cl2N4O4/c19-13-7-11(21)1-3-15(13)29-9-17(27)25-23-5-6-24-26-18(28)10-30-16-4-2-12(22)8-14(16)20/h1-8H,9-10H2,(H,25,27)(H,26,28)/b23-5+,24-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTUVZZUGSXTAF-QVKIOAGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Reactant of Route 4
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(2E)-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

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